molecular formula C16H17FN2O2 B1318139 N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide CAS No. 954580-48-4

N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B1318139
CAS No.: 954580-48-4
M. Wt: 288.32 g/mol
InChI Key: HNUZRQAXGFQHRK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex organic molecules. The compound carries the Chemical Abstracts Service registry number 954580-48-4, which serves as its unique identifier in chemical databases and commercial catalogs. The molecular formula C₁₆H₁₇FN₂O₂ indicates the presence of sixteen carbon atoms, seventeen hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 288.32 grams per mole.

The systematic name reflects the compound's structural complexity, beginning with the N-(5-amino-2-fluorophenyl) designation that identifies the primary aniline moiety bearing both amino and fluorine substituents on the benzene ring. The amino group occupies the 5-position while the fluorine atom resides at the 2-position relative to the amide nitrogen attachment point. The acetamide portion connects this substituted aniline to the 2-(2,4-dimethylphenoxy) segment, where two methyl groups are positioned at the 2 and 4 positions of the phenoxy ring system. This nomenclature system provides unambiguous identification of the compound's three-dimensional structure and substitution pattern.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-14-8-12(18)4-5-13(14)17/h3-8H,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUZRQAXGFQHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-fluoroaniline and 2,4-dimethylphenol.

    Formation of Intermediate: The first step involves the reaction of 5-amino-2-fluoroaniline with a suitable acylating agent to form an intermediate acetamide.

    Coupling Reaction: The intermediate is then reacted with 2,4-dimethylphenol under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may find applications in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism by which N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide exerts its effects would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Phenyl Ring

a) N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
  • Molecular Formula : C₁₇H₂₀N₂O₃ (MW: 300.36 g/mol).
  • Key Difference : Methoxy (-OCH₃) replaces fluorine at the 2-position.
  • Impact :
    • Increased steric bulk and altered electronic properties due to the methoxy group.
    • Higher molecular weight (300.36 vs. 293.31) may reduce bioavailability.
b) N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide
  • Molecular Formula: C₁₅H₁₁Cl₄NO₂ (MW: 379.07 g/mol).
  • Key Differences: Chlorine replaces fluorine and amino groups. Trichlorophenoxy group increases hydrophobicity and electronegativity.
  • Impact : Likely enhanced pesticidal activity but higher toxicity due to chlorine.
c) N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide
  • Molecular Formula : C₁₆H₁₈N₂O₄ (MW: 302.33 g/mol).
  • Key Difference: 4-Methoxyphenoxy instead of 2,4-dimethylphenoxy.

Modifications in the Phenoxy Group

a) 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533)
  • Molecular Formula : C₁₄H₁₂Cl₂N₂O₂ (MW: 323.17 g/mol).
  • Key Difference: Dichlorophenoxy group replaces dimethylphenoxy.
  • Impact :
    • Higher electronegativity improves herbicidal activity (e.g., auxin receptor binding).
    • Chlorine atoms may increase environmental persistence.
b) N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
  • Molecular Formula : C₁₅H₁₄Cl₂N₂O₂ (MW: 337.19 g/mol).
  • Key Differences: Dichlorophenoxy group and methyl substitution on the phenyl ring.
  • Impact: Enhanced pesticidal activity but higher toxicity compared to dimethylphenoxy analogs.

Pharmacological Activity Comparisons

Anti-Cancer Activity :

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) : IC₅₀ < 10 µM against HCT-116 and MCF-7 cell lines.

Herbicidal Activity :

  • WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): IC₅₀ = 0.1 µM for auxin receptor binding.
  • Target Compound: Dimethylphenoxy may reduce auxin-like activity compared to chlorinated analogs.

Critical Analysis of Evidence

  • Conflicting Data: Chlorinated phenoxy groups () show higher bioactivity but greater toxicity than dimethylphenoxy groups.
  • Gaps : Direct pharmacological data for the target compound is absent; inferences rely on structural analogs.

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide is a synthetic organic compound belonging to the acetamide class. Its molecular formula is C₁₆H₁₇FN₂O₂, and it has a molecular weight of 288.32 g/mol. The compound features an amino group, a fluorine atom, and a dimethylphenoxy group, which are significant for its biological activity and pharmacological potential.

Chemical Structure

The structure of this compound can be represented as follows:

Structure C16H17FN2O2\text{Structure }\quad \text{C}_{16}\text{H}_{17}\text{F}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the phenoxy moiety is crucial as it facilitates interactions that can modulate biological pathways. The compound may inhibit or activate specific receptors involved in neurotransmission, potentially affecting conditions like depression and anxiety .

Pharmacological Properties

Recent studies have indicated several pharmacological properties associated with this compound:

  • Anti-cancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For instance, one study reported an IC50 value of 6.6 µM against the A549 cell line, indicating potent anti-cancer properties .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegeneration. It demonstrated potential in reducing neurodegeneration in animal models by modulating NMDA receptor activity .

Summary of Biological Activities

Activity Target Cell Line IC50 Value (µM) Notes
Anti-cancerMCF713.73 ± 2.32Significant cytotoxicity observed
Anti-cancerA5496.6 ± 0.6High potency compared to standard treatments
NeuroprotectiveNMDA receptor modulation-Reduces neurodegeneration in models

Study 1: Anti-Cancer Efficacy

A recent study explored the anti-cancer efficacy of this compound derivatives against various cancer cell lines. The findings indicated that compounds with the phenoxy group exhibited superior inhibitory potency compared to standard chemotherapeutic agents like Doxorubicin and Etoposide .

Study 2: Neuroprotection

In a separate investigation involving rat models, the compound was shown to mitigate damage caused by NMDA receptor overactivation, which is linked to several neurodegenerative diseases. The study highlighted the importance of the phenoxy moiety in facilitating protective effects against neuronal apoptosis .

Q & A

Q. What synthetic strategies are effective for preparing N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide, considering steric and electronic challenges?

Methodological Answer:

  • Step 1: Phenoxy Acetate Intermediate Synthesis
    React 2,4-dimethylphenol with ethyl bromoacetate under reflux in the presence of a strong base (e.g., K₂CO₃) to form ethyl 2-(2,4-dimethylphenoxy)acetate. The electron-donating methyl groups reduce phenolic acidity, necessitating harsh conditions (reflux, 12–24 hours) .
  • Step 2: Hydrazide Formation
    Convert the ester intermediate to 2-(2,4-dimethylphenoxy)acetohydrazide via refluxing with hydrazine hydrate. The low electrophilicity of the carbonyl group requires extended reaction times (~8 hours) .
  • Step 3: Final Acylation
    React 5-amino-2-fluoroaniline with the hydrazide derivative using acetic anhydride or acetyl chloride. Catalyze with glacial acetic acid (2–3 drops) to accelerate the reaction at room temperature .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, the aromatic protons of the 2,4-dimethylphenoxy group appear as distinct singlets (δ 6.6–7.2 ppm), while the fluorophenyl NH₂ group shows a broad peak at δ 5.8–6.2 ppm .
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at 1550–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: ~331.15 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Replicate Assays : Perform dose-response studies across multiple cell lines (e.g., cancer vs. non-cancer) to assess specificity. Use standardized protocols (e.g., MTT assays) .
  • Structural Confirmation : Re-analyze disputed samples via XRD or 2D NMR (COSY, HSQC) to rule out impurities or isomerism .
  • Computational Validation : Employ molecular docking to compare binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina .

Q. What experimental designs are optimal for probing the compound’s mechanism of action?

Methodological Answer:

  • Kinetic Studies : Monitor enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s assay at varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target receptors .
  • Metabolomic Profiling : Use LC-MS to track metabolic perturbations in treated cells, focusing on pathways like apoptosis or oxidative stress .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potential (MESP) and identify nucleophilic/electrophilic sites .
  • HOMO-LUMO Analysis : Predict reactivity by calculating energy gaps (ΔE ≈ 4–5 eV for similar acetamides) .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .

Q. What strategies mitigate low yields during scale-up synthesis?

Methodological Answer:

  • pH Optimization : Adjust to pH 5–6 during crystallization to avoid salt formation and maximize yield (~20% improvement) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Flow Chemistry : Implement continuous reactors for acylation steps to enhance reproducibility and throughput .

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